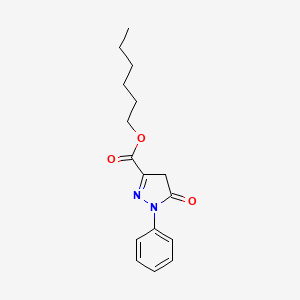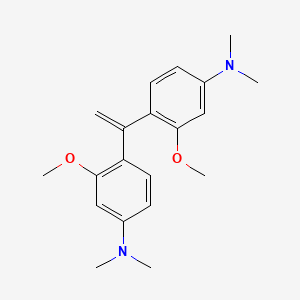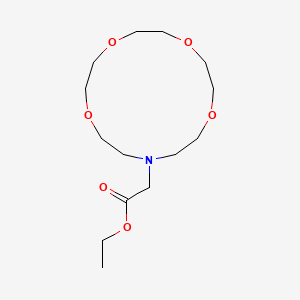
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid, ethyl ester is a macrocyclic compound that belongs to the family of crown ethers Crown ethers are known for their ability to form stable complexes with metal ions and organic molecules due to their unique ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid, ethyl ester typically involves the reaction of 1,4,7,10-Tetraoxa-13-azacyclopentadecane with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid, ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Complexation Reactions: The compound can form stable complexes with metal ions, which can be utilized in catalysis and separation processes.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Complexation: Metal salts such as cadmium carbonate can be used to form metal complexes in aqueous solutions.
Major Products Formed
Hydrolysis: The major product is 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid.
Complexation: The formation of metal complexes such as [Cd4(L4)4][CdCl4]2.3H2O.
Applications De Recherche Scientifique
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid, ethyl ester has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the separation and purification of metal ions from industrial waste streams.
Mécanisme D'action
The mechanism of action of 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid, ethyl ester primarily involves its ability to form stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal ions, stabilizing them and facilitating various chemical reactions. This complexation ability is crucial for its applications in catalysis, separation processes, and potential therapeutic uses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraoxa-13-azacyclopentadecane: Similar structure but lacks the acetic acid and ethyl ester groups.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains additional nitrogen atoms in the ring structure.
Uniqueness
The presence of the acetic acid and ethyl ester groups allows for additional chemical modifications and applications compared to its analogs .
Propriétés
Numéro CAS |
92669-55-1 |
|---|---|
Formule moléculaire |
C14H27NO6 |
Poids moléculaire |
305.37 g/mol |
Nom IUPAC |
ethyl 2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)acetate |
InChI |
InChI=1S/C14H27NO6/c1-2-21-14(16)13-15-3-5-17-7-9-19-11-12-20-10-8-18-6-4-15/h2-13H2,1H3 |
Clé InChI |
KCYCTCVCUHQJKU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1CCOCCOCCOCCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


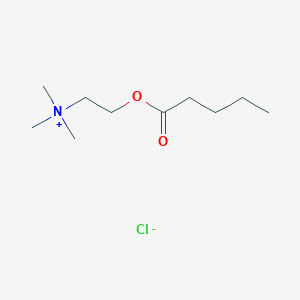

![Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate](/img/structure/B14345529.png)


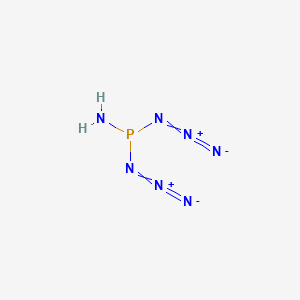

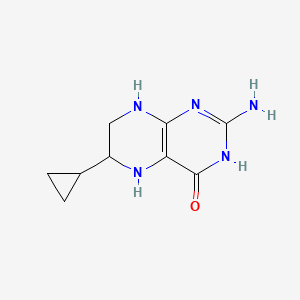
acetate](/img/structure/B14345564.png)

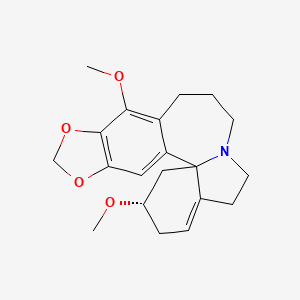
![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)
